ethyl 2-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a triazole ring, a cyclopentathiophene core, and an ethyl ester group
Preparation Methods
The synthesis of ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic conditions.
Introduction of the thiophene ring: The triazole intermediate is then reacted with a thiophene derivative, often using a palladium-catalyzed coupling reaction.
Formation of the cyclopentathiophene core: This step involves cyclization of the intermediate to form the cyclopentathiophene structure.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using microwave-assisted synthesis or flow chemistry techniques .
Chemical Reactions Analysis
ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the triazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting microbial infections or cancer.
Materials Science: The unique electronic properties of the cyclopentathiophene core make this compound useful in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar compounds to ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE include:
Triazole derivatives: Compounds like 1,2,4-triazole-3-thione and 1,2,4-triazole-3-carboxamide, which also feature the triazole ring and exhibit similar biological activities.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and 2-aminothiophene, which share the thiophene core and are used in similar applications.
Cyclopentathiophene derivatives: Compounds like cyclopentathiophene-3-carboxylic acid, which have the cyclopentathiophene core and are used in materials science
ETHYL 2-{2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of these functional groups, providing a versatile platform for various applications.
Properties
Molecular Formula |
C15H19N5O3S2 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H19N5O3S2/c1-3-23-14(22)12-9-5-4-6-10(9)25-13(12)17-11(21)7-24-15-19-18-8(2)20(15)16/h3-7,16H2,1-2H3,(H,17,21) |
InChI Key |
QPBVRSXZQNXRHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3N)C |
Origin of Product |
United States |
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